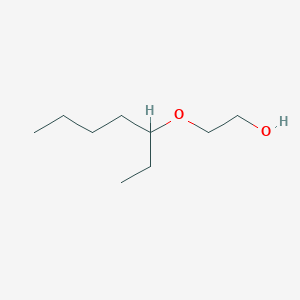

2-heptan-3-yloxyethanol

Description

Structure

3D Structure

Properties

CAS No. |

10138-47-3 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-heptan-3-yloxyethanol |

InChI |

InChI=1S/C9H20O2/c1-3-5-6-9(4-2)11-8-7-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

BITOXCKNAKLGLN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)OCCO |

Canonical SMILES |

CCCCC(CC)OCCO |

Synonyms |

2-[(1-Ethylpentyl)oxy]ethanol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Heptan 3 Yloxyethanol

Alkylation Reactions in the Formation of Alkoxyalcohols

Alkylation reactions are a cornerstone in the synthesis of ethers and are readily applicable to the preparation of 2-heptan-3-yloxyethanol. These methods typically involve the formation of a carbon-oxygen bond through the reaction of an alkoxide with an electrophilic species.

Williamson Ether Synthesis Approaches Utilizing Heptan-3-ol and Ethylene (B1197577) Oxide or Related Reagents

The Williamson ether synthesis is a classic and versatile method for preparing symmetrical and asymmetrical ethers via an SN2 reaction. In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of heptan-3-ol (heptan-3-oxide) with a suitable two-carbon electrophile.

The first step is the deprotonation of heptan-3-ol, a secondary alcohol, using a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile.

Reaction Scheme:

Step 1: Formation of the Alkoxide CH₃(CH₂)₄CH(OH)CH₂CH₃ + NaH → CH₃(CH₂)₄CH(O⁻Na⁺)CH₂CH₃ + H₂

Step 2: Nucleophilic Attack The heptan-3-oxide then attacks an electrophilic two-carbon synthon. The ideal electrophile for this purpose is ethylene oxide. The ring-opening of the epoxide by the alkoxide is a highly efficient process that directly yields the desired alkoxyalcohol after an acidic workup.

CH₃(CH₂)₄CH(O⁻Na⁺)CH₂CH₃ + (CH₂)₂O → CH₃(CH₂)₄CH(OCH₂CH₂O⁻Na⁺)CH₂CH₃ CH₃(CH₂)₄CH(OCH₂CH₂O⁻Na⁺)CH₂CH₃ + H₃O⁺ → CH₃(CH₂)₄CH(OCH₂CH₂OH)CH₂CH₃ + Na⁺

Alternatively, a 2-haloethanol, such as 2-chloroethanol, can be used. However, the use of ethylene oxide is generally preferred due to its higher reactivity and the direct formation of the alcohol functionality. The reaction is typically carried out in a polar aprotic solvent like THF or DMF to facilitate the SN2 mechanism. Reaction temperatures are generally kept moderate, in the range of 50-100 °C, with reaction times varying from 1 to 8 hours.

Since heptan-3-ol is a secondary alcohol, steric hindrance can be a factor, potentially leading to a competing elimination reaction (E2), especially if the electrophile is also sterically hindered. However, with a primary electrophile like ethylene oxide or 2-chloroethanol, the substitution reaction is favored.

Alkoxymercuration-Demercuration Reactions

Alkoxymercuration-demercuration is another powerful method for the synthesis of ethers, particularly from alkenes. This two-step process follows Markovnikov's rule for regioselectivity and avoids the carbocation rearrangements that can plague other acid-catalyzed additions to alkenes.

To synthesize this compound using this method, one would start with hept-2-ene and react it with ethylene glycol in the presence of a mercury salt, such as mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate (B77799) (Hg(TFA)₂).

Reaction Scheme:

Step 1: Alkoxymercuration The reaction is initiated by the electrophilic attack of the mercury species on the double bond of hept-2-ene, forming a cyclic mercurinium ion intermediate. Ethylene glycol, acting as the nucleophile, then attacks the more substituted carbon of the mercurinium ion bridge, leading to the formation of an organomercury intermediate.

CH₃(CH₂)₃CH=CHCH₃ + Hg(OAc)₂ + HOCH₂CH₂OH → CH₃(CH₂)₃CH(HgOAc)CH(OCH₂CH₂OH)CH₃ + HOAc

Step 2: Demercuration The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in a basic solution, to replace the mercury-containing group with a hydrogen atom.

CH₃(CH₂)₃CH(HgOAc)CH(OCH₂CH₂OH)CH₃ + NaBH₄ → CH₃(CH₂)₄CH(OCH₂CH₂OH)CH₂CH₃ + Hg + NaOAc + BH₃

This method offers the advantage of high regioselectivity, ensuring the formation of the desired constitutional isomer. The reaction conditions are generally mild, and the process is not stereoselective.

Esterification and Subsequent Reduction Strategies for Alcohol Formation

An alternative, two-step approach involves the initial formation of an ester, followed by its reduction to the desired alkoxyalcohol. This strategy leverages the well-established reactions of esterification and the reduction of esters.

The synthesis would begin with the esterification of heptan-3-ol with an appropriate carboxylic acid or its derivative, such as 2-hydroxyacetic acid or its protected form.

Reaction Scheme:

Step 1: Esterification Heptan-3-ol can be reacted with a protected 2-hydroxyacetic acid, for example, using a standard esterification protocol like Fischer esterification (acid-catalyzed) or by using a more reactive acyl chloride. Let's consider the reaction with 2-chloroacetyl chloride.

CH₃(CH₂)₄CH(OH)CH₂CH₃ + ClC(O)CH₂Cl → CH₃(CH₂)₄CH(OC(O)CH₂Cl)CH₂CH₃ + HCl

The resulting chloroacetate (B1199739) ester can then be treated with a nucleophile to introduce the hydroxyl group, or more directly, the ester can be formed from a protected hydroxyacetic acid. A more direct approach is the oxidative esterification of an aldehyde with an alcohol. For instance, the reaction of an appropriate aldehyde and heptan-3-ol in the presence of an oxidizing agent can yield the desired ester intermediate.

Step 2: Reduction The ester intermediate is then reduced to the target alkoxyalcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to reduce the ester group to two separate alcohols. However, for this specific target, a selective reduction of the carbonyl group of the ester to a methylene (B1212753) group is needed, which would form the ether linkage. This can be achieved through a reductive etherification process. For example, a hydroxy ketone precursor could be used, where the ketone is reduced and cyclization occurs to form a cyclic ether, or in an intermolecular fashion, to form the alkoxyalcohol. A more direct reductive etherification of a ketone or aldehyde with an alcohol using a silane (B1218182) reducing agent and a catalyst can also be employed.

Transetherification Processes for Ether Linkage Formation

Transetherification involves the exchange of an alkoxy group of an ether with an alcohol. In the context of synthesizing this compound, this would entail reacting a suitable ether with heptan-3-ol. A plausible route is the reaction of ethylene glycol monomethyl ether with heptan-3-ol in the presence of an acid or base catalyst.

A more relevant approach is the etherification of a diol, such as ethylene glycol, with an alcohol. This can be considered a form of transetherification where one of the hydroxyl groups of the diol is etherified.

Reaction Scheme: HOCH₂CH₂OH + CH₃(CH₂)₄CH(OH)CH₂CH₃ --(Catalyst)--> CH₃(CH₂)₄CH(OCH₂CH₂OH)CH₂CH

Comprehensive Spectroscopic Elucidation of the Molecular Structure of 2 Heptan 3 Yloxyethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. By analyzing chemical shifts, spin-spin coupling patterns, and through-space interactions, a complete structural and, to some extent, conformational picture can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of 2-heptan-3-yloxyethanol is predicted to exhibit a number of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings, with nearby electronegative oxygen atoms causing a downfield shift (to a higher ppm value).

The protons on the carbon adjacent to the hydroxyl group (C1') and the ether oxygen (C3 and C2') are expected to be the most deshielded among the aliphatic protons. The hydroxyl proton itself (1'-OH) would likely appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

Spin-spin coupling, the interaction between non-equivalent neighboring protons, provides crucial information about the connectivity of the molecule. The multiplicity (singlet, doublet, triplet, etc.) of each signal is determined by the number of adjacent protons. For instance, the methyl protons at C7 would appear as a triplet due to coupling with the two adjacent C6 methylene (B1212753) protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H7 (CH₃) | ~0.9 | Triplet (t) | ~7 |

| H6, H5, H4 (CH₂) | ~1.2-1.5 | Multiplet (m) | - |

| H2' (CH₂) | ~3.5-3.7 | Triplet (t) | ~5 |

| H1' (CH₂) | ~3.6-3.8 | Triplet (t) | ~5 |

| H3 (CH) | ~3.3-3.5 | Multiplet (m) | - |

| 1'-OH | Variable | Broad Singlet (br s) | - |

| H2 (CH₂) | ~1.4-1.6 | Multiplet (m) | - |

| H1 (CH₃) | ~0.9 | Triplet (t) | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. Due to the lack of symmetry in the molecule, nine distinct signals are expected. Similar to ¹H NMR, the chemical shifts are heavily influenced by the electronegativity of nearby atoms.

The carbons directly bonded to the ether and alcohol oxygen atoms (C3, C2', and C1') will resonate at the lowest field (highest ppm values). The remaining aliphatic carbons will appear at higher fields. Proton-decoupled ¹³C NMR is the standard technique, which simplifies the spectrum by removing C-H coupling, resulting in a single line for each carbon.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1' | ~61-63 |

| C2' | ~70-72 |

| C3 | ~80-82 |

| C2 | ~28-30 |

| C4 | ~25-27 |

| C5 | ~22-24 |

| C6 | ~31-33 |

| C7 | ~14 |

| C1 | ~10 |

Advanced NMR Techniques for Conformational and Dynamic Studies

To gain deeper insight into the three-dimensional structure and dynamic processes of this compound, advanced NMR experiments would be employed.

Correlation Spectroscopy (COSY): This 2D technique would reveal which protons are coupled to each other, confirming the connectivity established by spin-spin coupling analysis in the 1D spectrum. For example, cross-peaks would be observed between the protons on C1' and C2', and between the protons of the heptyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. This is particularly useful for identifying the connection between the heptyl group and the ethoxyethanol moiety through the ether linkage. A key correlation would be expected between the H2' protons and C3, and between the H3 proton and C2'.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity, providing information about the molecule's preferred conformation. For a flexible molecule like this compound, NOESY could help determine the spatial arrangement of the two alkyl chains relative to each other.

Mass Spectrometry (MS) for Molecular Fragmentation and Compositional Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can reveal key structural features.

Ionization Techniques and Characteristic Fragmentation Patterns

Electron Ionization (EI) is a common technique used in mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of this compound would be guided by the presence of the ether and alcohol functional groups.

The molecular ion peak for this compound (C₉H₂₀O₂) is expected at a mass-to-charge ratio (m/z) of 160. However, for alcohols and ethers, this peak may be weak or absent due to the high propensity for fragmentation. arizona.edumsu.edu

Key fragmentation pathways for ethers include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and C-O bond cleavage. slideshare.netwikipedia.orgmiamioh.edu For this compound, this would lead to several characteristic fragments. The most favorable α-cleavage often involves the loss of the largest alkyl group at the α-carbon.

Predicted Fragmentation Patterns for this compound:

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 131 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 117 | [M - C₃H₇]⁺ | Cleavage of the propyl group from the heptyl chain |

| 101 | [M - C₄H₉]⁺ | α-cleavage, loss of butyl radical |

| 87 | [CH₃(CH₂)₄CH=O⁺H] | Cleavage of the C-O bond with H-transfer |

| 73 | [CH₂(OH)CH₂O]⁺ | Cleavage of the heptyl group |

| 59 | [CH(CH₃)CH₂CH₃]⁺ | Cleavage at the ether oxygen |

| 45 | [CH₂(OH)CH₂]⁺ | Cleavage of the C-O bond of the ethoxy group |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. libretexts.org

While low-resolution MS might identify an ion at m/z 160, HRMS could measure it as 160.1463. This exact mass corresponds specifically to the molecular formula C₉H₂₀O₂, distinguishing it from other possible formulas that have the same nominal mass (e.g., C₁₀H₂₄O, with an exact mass of 160.1827). youtube.com This makes HRMS an essential tool for confirming the molecular formula of a newly synthesized or isolated compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation, which causes the bonds within the molecule to vibrate at specific frequencies. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) and ether (C-O-C) groups. spectroscopyonline.compressbooks.pub

A prominent feature in the IR spectrum of an alcohol is a strong and broad absorption band resulting from the O-H stretching vibration. docbrown.info For this compound, this band is expected to appear in the 3200-3600 cm⁻¹ region. youtube.com The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info

The ether functional group is identified by a strong C-O-C stretching absorption. spectroscopyonline.com In ethers, this band typically appears in the 1000-1300 cm⁻¹ range. pressbooks.publibretexts.org For aliphatic ethers, this absorption is usually found between 1050 and 1150 cm⁻¹. pressbooks.pub The presence of this strong band in the fingerprint region of the spectrum is a key indicator of the ether linkage in this compound.

Additionally, the aliphatic nature of the compound is confirmed by C-H stretching and bending vibrations. Strong absorptions due to the stretching of sp³ C-H bonds are found in the 2850-2960 cm⁻¹ range. libretexts.orgwpmucdn.com Bending vibrations for the methylene (-CH₂) and methyl (-CH₃) groups are also expected in the 1350-1480 cm⁻¹ region. wpmucdn.com

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3200-3600 | Strong, Broad |

| Alkyl C-H | C-H Stretch | 2850-2960 | Strong |

| Methylene (-CH₂) | C-H Bend (Scissoring) | ~1465 | Variable |

| Methyl (-CH₃) | C-H Bend (Umbrella) | ~1375 | Variable |

| Ether (C-O-C) | C-O Stretch | 1050-1150 | Strong |

Integration of Multidimensional Spectroscopic Data for Definitive Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR Spectroscopy: This technique provides information on the chemical environment of protons. For this compound, protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear in the 3.4-4.5 ppm region. libretexts.org The proton on the carbon bearing the hydroxyl group would also show a characteristic downfield shift. The splitting patterns of the signals, caused by spin-spin coupling with neighboring protons, are crucial for establishing the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. Carbon atoms bonded to the electron-withdrawing oxygen of the ether and alcohol groups are shifted downfield, typically appearing in the 50-80 ppm range. libretexts.org This helps to confirm the carbon framework and the location of the oxygen-containing functional groups.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map the correlations between atoms. COSY identifies which protons are coupled to each other, allowing for the tracing of the proton network through the carbon chain. nih.gov HSQC correlates each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C NMR data. nih.gov Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (over two or three bonds), which is indispensable for confirming the connection of the heptyl group to the ethanol (B145695) moiety via the ether oxygen. nih.gov

Mass Spectrometry (MS) provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. youtube.com The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecule in the mass spectrometer would likely involve cleavage at the C-O bonds of the ether and the C-C bond adjacent to the alcohol, providing fragments whose masses support the proposed structure.

By systematically combining the information—functional groups from IR, the detailed atomic connectivity from 1D and 2D NMR, and the molecular weight and fragmentation from MS—a complete and definitive structural confirmation of this compound is achieved. youtube.com

Table 2: Integration of Spectroscopic Data for Structural Elucidation

| Spectroscopic Technique | Information Provided | Contribution to Definitive Structure |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Confirms the presence of hydroxyl (-OH) and ether (C-O-C) groups. spectroscopyonline.com |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Confirms the molecular formula and provides evidence for the connectivity of the molecular fragments. youtube.com |

| ¹H NMR Spectroscopy | Reveals the chemical environment, number, and connectivity of protons. | Maps the proton framework of the molecule and their neighboring relationships. libretexts.org |

| ¹³C NMR Spectroscopy | Shows the number and chemical environment of carbon atoms. | Confirms the carbon skeleton and the location of carbons attached to oxygen. libretexts.org |

| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton and proton-carbon correlations. | Unambiguously links the entire atomic framework, confirming the precise location of the ether linkage and hydroxyl group. nih.gov |

Theoretical and Computational Chemistry Investigations of 2 Heptan 3 Yloxyethanol

Quantum Chemical Calculations for Electronic Structure, Energetics, and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule, from which a wide range of properties can be derived. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT methods are used to determine the ground-state electronic structure of molecules, providing optimized geometries, vibrational frequencies, and electronic properties. d-nb.infoorientjchem.org For 2-heptan-3-yloxyethanol, DFT calculations would be instrumental in predicting its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The molecular electrostatic potential (MEP) surface, another property derivable from DFT, maps the electrostatic potential onto the electron density surface. orientjchem.org This analysis identifies electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ether groups, highlighting them as sites for hydrogen bonding and nucleophilic activity. The hydrogen of the hydroxyl group would appear as a region of positive potential (blue), confirming its role as a hydrogen bond donor. orientjchem.org

Global reactivity descriptors, such as the HOMO-LUMO energy gap, electronegativity, and chemical hardness, can also be calculated using DFT. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

Table 1: Predicted Geometric Parameters of this compound using DFT This interactive table contains hypothetical but representative data based on DFT calculations for analogous glycol ethers.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | O (ether) | C (ethoxy) | - | - | 1.43 Å |

| Bond Length | C (ethoxy) | C (hydroxy) | - | - | 1.52 Å |

| Bond Length | C (hydroxy) | O (hydroxyl) | - | - | 1.42 Å |

| Bond Length | O (hydroxyl) | H | - | - | 0.97 Å |

| Bond Angle | C (heptyl) | O (ether) | C (ethoxy) | - | 112.0° |

| Bond Angle | O (ether) | C (ethoxy) | C (hydroxy) | - | 108.5° |

| Bond Angle | C (ethoxy) | C (hydroxy) | O (hydroxyl) | - | 110.0° |

| Dihedral Angle | C (heptyl) | O (ether) | C (ethoxy) | C (hydroxy) | 180° (anti) / ±60° (gauche) |

Ab initio methods are a class of quantum chemistry techniques that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The term ab initio means "from first principles." scribd.com These methods can be systematically improved to converge toward the exact solution of the Schrödinger equation, making them crucial for obtaining high-accuracy predictions and for benchmarking other computational methods. core.ac.uk

The simplest ab initio method is the Hartree-Fock (HF) theory. azchemie.com HF calculations provide a foundational understanding of molecular orbital structure but neglect a significant portion of electron correlation, which is the interaction between individual electrons. azchemie.com

More advanced and accurate methods, known as post-Hartree-Fock methods, are used to account for electron correlation. These include Møller-Plesset perturbation theory (e.g., MP2, MP3), and Configuration Interaction (CI). nih.govscribd.comnih.gov These methods are computationally more demanding than DFT or HF but yield more precise energy values, which are critical for accurately predicting reaction barriers and conformational energy differences. nih.gov For this compound, these high-level calculations would be essential for resolving small energy differences between various conformers, such as those arising from rotation around the C-O and C-C bonds.

Table 2: Hypothetical Relative Energies of this compound Conformers by Different Ab Initio Methods This interactive table illustrates how different computational methods might predict the relative stability of conformers. The 'anti' conformer is set as the reference (0.00 kJ/mol).

| Conformer (Dihedral O-C-C-O) | Hartree-Fock (HF) | MP2 |

|---|---|---|

| Anti (180°) | 0.00 | 0.00 |

| Gauche (+60°) | 5.8 | 4.2 |

| Gauche (-60°) | 5.8 | 4.2 |

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum chemical calculations typically model molecules in a static, isolated state (in vacuo), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and interactions in condensed phases, such as in a solution. jinr.ruunige.ch

For this compound, MD simulations would be invaluable for exploring its vast conformational landscape. semanticscholar.org This includes the flexible heptyl tail, rotations around the ether and alcohol linkages, and the formation and breaking of transient intramolecular hydrogen bonds. mdpi.com By simulating the molecule in a solvent like water or a nonpolar solvent, one can study how intermolecular interactions influence its preferred shape and orientation. elifesciences.org

Key analyses from an MD simulation of this compound would include:

Conformational Clustering: Identifying the most populated and stable conformations of the molecule over the simulation time. elifesciences.org

Radial Distribution Functions (RDFs): Analyzing the probability of finding solvent molecules at a certain distance from specific atoms (like the hydroxyl group), which provides insight into the solvation structure.

Hydrogen Bond Dynamics: Calculating the average lifetime and population of both intra- and intermolecular hydrogen bonds.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Dipole-Dipole Forces in Glycol Ethers

Glycol ethers like this compound are characterized by their ability to engage in complex networks of intermolecular and intramolecular interactions, primarily driven by hydrogen bonding and dipole-dipole forces. mdpi.comacs.org The presence of both a hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the hydroxyl oxygen and the ether oxygen) allows for several types of hydrogen bonds. mdpi.comrsc.org

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl hydrogen and the ether oxygen of the same molecule. This leads to a cyclic, five-membered ring-like conformation. This type of bond is present even at very low concentrations. acs.org

Intermolecular OH---OH Hydrogen Bonding: This occurs between the hydroxyl groups of two separate this compound molecules. These are generally the strongest type of hydrogen bonds in such systems. mdpi.com

Intermolecular OH---Ether Hydrogen Bonding: This interaction occurs between the hydroxyl group of one molecule and the ether oxygen of a neighboring molecule.

Computational studies on similar glycol ethers show a delicate balance between these interactions. nih.gov Intramolecular bonds tend to dominate in nonpolar solvents or at low concentrations, while intermolecular bonds become significant as concentration increases. acs.org The bulky 3-heptyl group in this compound would likely introduce steric hindrance, potentially influencing the relative stability and formation rates of these different hydrogen-bonded structures compared to smaller glycol ethers like 2-methoxyethanol. acs.org

Table 3: Characteristics of Hydrogen Bonds in Glycol Ether Systems This interactive table summarizes general findings from computational studies on hydrogen bonding in glycol ethers.

| Hydrogen Bond Type | Description | Strength | Dominant Conditions |

|---|---|---|---|

| Intramolecular OH---Ether | H-bond within a single molecule. | Weakest | Low concentration, nonpolar solvents |

| Intermolecular OH---Ether | H-bond between the -OH of one molecule and the ether oxygen of another. | Intermediate | Intermediate to high concentrations |

| Intermolecular OH---OH | H-bond between the -OH groups of two different molecules. | Strongest | High concentrations, polar solvents |

Computational Studies on Reaction Mechanisms and Transition States in Alkoxyalcohol Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For alkoxyalcohols like this compound, computational studies can investigate a variety of transformations, such as:

Dehydration: The acid-catalyzed elimination of water to form an alkene.

Oxidation: The conversion of the secondary alcohol group to a ketone.

Ether Cleavage: The breaking of the C-O ether bond under strong acidic conditions.

Using methods like DFT, one can model the step-by-step pathway of these reactions. For example, in an acid-catalyzed dehydration, computations would first model the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation intermediate, and finally the elimination of a proton to form the double bond. The calculated energies for each stationary point (reactant, transition state, intermediate, product) provide a quantitative understanding of the reaction's feasibility and mechanism. rsc.org

Table 4: Hypothetical Energy Profile for a Reaction of this compound This interactive table provides a conceptual energy profile for a generic transformation, as would be determined by quantum chemical calculations.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | First energy barrier in the reaction pathway. | +85.0 |

| Intermediate | A metastable species formed during the reaction. | +20.0 |

| Transition State 2 | Second energy barrier in the reaction pathway. | +60.0 |

| Products | Final stable molecules formed. | -45.0 |

Chemical Reactivity and Mechanistic Pathways of 2 Heptan 3 Yloxyethanol

Reactions of the Hydroxyl Functional Group

The hydroxyl group in 2-heptan-3-yloxyethanol is a primary site for chemical reactions, including oxidation, esterification, and dehydration.

Oxidation Reactions Leading to Carbonyl Compounds (Ketones/Aldehydes)

The secondary alcohol group of this compound can be oxidized to form a ketone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Common oxidizing agents can be employed for this purpose. For instance, the use of a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC) would yield 2-heptan-3-yloxy-2-one. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would also produce the corresponding ketone. youtube.com It is important to note that since the alcohol is secondary, the oxidation cannot proceed further to a carboxylic acid.

The general mechanism for the oxidation of a secondary alcohol to a ketone is as follows:

Formation of a chromate (B82759) ester from the alcohol and the oxidizing agent.

Abstraction of a proton from the carbon bearing the oxygen by a base (such as water or pyridine), followed by the elimination of the reduced chromium species, which results in the formation of a carbon-oxygen double bond.

| Reactant | Oxidizing Agent | Product | Reaction Type |

| This compound | Pyridinium Chlorochromate (PCC) | 2-Heptan-3-yloxy-2-one | Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | 2-Heptan-3-yloxy-2-one | Oxidation |

Ester Formation with Carboxylic Acids and Derivatives

The hydroxyl group of this compound can react with carboxylic acids and their derivatives, such as acid chlorides and acid anhydrides, to form esters. chemguide.co.ukchemguide.co.uk This reaction, known as esterification, is fundamental in organic synthesis.

Fischer Esterification: When heated with a carboxylic acid in the presence of a strong acid catalyst (commonly sulfuric acid or hydrochloric acid), this compound will form an ester and water. patsnap.com This is a reversible equilibrium process. masterorganicchemistry.com To favor the formation of the ester, water is typically removed as it is formed.

Reaction with Acid Chlorides and Anhydrides: Esterification can also be achieved, often more rapidly and irreversibly, by reacting this compound with an acid chloride or an acid anhydride (B1165640). chemguide.co.uk These reactions are generally faster than Fischer esterification. The reaction with an acid chloride produces the ester and hydrogen chloride, while the reaction with an acid anhydride yields the ester and a carboxylic acid. chemguide.co.uk

| Reactants | Product | Reaction Type |

| This compound + Carboxylic Acid | Ester + Water | Fischer Esterification |

| This compound + Acid Chloride | Ester + Hydrogen Chloride | Esterification |

| This compound + Acid Anhydride | Ester + Carboxylic Acid | Esterification |

Dehydration Processes to Form Alkenes

The dehydration of this compound involves the elimination of a water molecule from the alcohol to form an alkene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. libretexts.orglibretexts.org

Given the structure of this compound, the elimination of water can result in the formation of two possible alkene isomers, following Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. The two potential products are:

(E/Z)-Hept-2-en-3-yloxyethane (major product)

Hept-1-en-3-yloxyethane (minor product)

The mechanism for the dehydration of a secondary alcohol generally proceeds through an E1 pathway: youtube.com

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

Loss of the water molecule to form a secondary carbocation intermediate.

A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

It is also possible for the reaction to proceed via an E2 mechanism, especially with a hindered base. chemguide.co.uk

Reactions of the Ether Functional Group

The ether linkage in this compound is generally unreactive towards many reagents. However, it can undergo cleavage under harsh conditions, typically in the presence of strong acids. masterorganicchemistry.com

Acid-Catalyzed Ether Cleavage Mechanisms (e.g., Sₙ2 Pathways)

The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). khanacademy.orglibretexts.org Hydrochloric acid (HCl) is generally not effective. libretexts.org For an ether with primary and secondary alkyl groups like this compound, the cleavage reaction proceeds through an Sₙ2 mechanism. libretexts.org

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, creating a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: The halide anion (Br⁻ or I⁻), which is a good nucleophile, attacks the less sterically hindered carbon of the protonated ether in an Sₙ2 fashion. khanacademy.orgmasterorganicchemistry.com In the case of this compound, the attack would occur at the ethyl group's carbon, as it is less hindered than the secondary carbon of the heptyl group.

This results in the formation of an alkyl halide (bromoethane or iodoethane) and 3-heptanol (B47328). If an excess of the strong acid is used, the 3-heptanol formed can be further converted into the corresponding alkyl halide.

| Reactant | Reagent | Products | Mechanism |

| This compound | HBr or HI | Bromoethane or Iodoethane + 3-Heptanol | Sₙ2 |

Role of this compound as a Precursor or Chemical Intermediate in Organic Synthesis

This compound is not typically a starting material but is itself an intermediate, commonly formed through reactions like the Williamson ether synthesis. For instance, it can be prepared by reacting the sodium salt of 3-heptanol with 2-chloroethanol. Once formed, the true synthetic utility of this compound is realized through the reactivity of its terminal primary hydroxyl group. This group is sterically accessible and can undergo several fundamental transformations, making the compound a precursor for various derivatives.

Key synthetic pathways where this compound acts as a precursor include:

Etherification: The terminal hydroxyl group can be deprotonated by a strong base, such as sodium hydride (NaH), to form a reactive alkoxide. libretexts.org This alkoxide is a potent nucleophile and can react with alkyl halides in an SN2 reaction to form a new ether linkage. This extends the carbon chain and introduces new functional groups. For example, reaction with methyl iodide would yield 1-methoxy-2-(heptan-3-yloxy)ethane.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters via Fischer esterification. libretexts.org This reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid. libretexts.org The reaction is reversible, and water is typically removed to drive the equilibrium towards the ester product. Alternatively, for a more rapid and irreversible reaction, an acid chloride or anhydride can be used.

Oxidation: The primary alcohol moiety can be selectively oxidized. Using mild oxidizing agents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent such as dichloromethane (B109758) will convert the alcohol to the corresponding aldehyde, (2-(heptan-3-yloxy)acetaldehyde). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to a carboxylic acid, (2-(heptan-3-yloxy)acetic acid).

The following table summarizes the principal transformations where this compound serves as a chemical intermediate.

| Reaction Type | Reactants | Key Reagents | Product | Reaction Mechanism |

|---|---|---|---|---|

| Etherification | This compound + Alkyl Halide (e.g., CH₃I) | 1. NaH (strong base) 2. Alkyl Halide | 1-Alkoxy-2-(heptan-3-yloxy)ethane (e.g., 1-Methoxy-2-(heptan-3-yloxy)ethane) | Williamson Ether Synthesis (SN2) libretexts.org |

| Esterification | This compound + Carboxylic Acid (e.g., Acetic Acid) | H₂SO₄ (acid catalyst) | 2-(Heptan-3-yloxy)ethyl ester (e.g., 2-(Heptan-3-yloxy)ethyl acetate) | Fischer Esterification libretexts.org |

| Oxidation (to Aldehyde) | This compound | PCC or PDC | 2-(Heptan-3-yloxy)acetaldehyde | Oxidation of Primary Alcohol |

| Oxidation (to Carboxylic Acid) | This compound | KMnO₄ or H₂CrO₄ | 2-(Heptan-3-yloxy)acetic acid | Oxidation of Primary Alcohol |

Investigation of Reaction Kinetics and Thermodynamic Parameters for Derived Reactions

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, the parameters can be inferred from studies on analogous compounds and reaction types, such as other alkoxyethanols and general etherification or esterification reactions.

Reaction Kinetics: The kinetics of reactions derived from this compound are influenced by several factors. In SN2 reactions like the Williamson ether synthesis, the rate is dependent on the concentration of both the alkoxide and the alkyl halide. The bulky sec-heptyl group, while not directly at the reaction center, may exert some steric hindrance, potentially slowing the reaction rate compared to a less hindered analogue like 2-ethoxyethanol (B86334).

For catalyzed reactions, the kinetics can be more complex. For instance, a study on the iron-catalyzed etherification of secondary alcohols found that the formation of symmetrical ethers followed zero-order kinetics, while the synthesis of unsymmetrical ethers from a primary and a secondary alcohol followed first-order kinetics. nih.gov This suggests that if this compound were to react with another alcohol, the kinetic order would depend on the specific catalytic cycle and rate-determining step. nih.gov

Thermodynamic Parameters: Thermodynamic data provides insight into the feasibility and energy changes of a reaction. A computational study on the thermal degradation of 2-ethoxyethanol, a structural analogue, found that most decomposition pathways are endothermic. acs.org For example, the formation of ethylene (B1197577) glycol and ethene from 2-ethoxyethanol has a calculated activation energy of 269 kJ/mol, while the pathway to ethanol (B145695) and ethanal has an activation barrier of 287 kJ/mol. acs.org These values indicate a significant energy input is required for thermal breakdown. Bimolecular reactions, such as with ethanol, can have lower activation energies. acs.org It is reasonable to assume that this compound would exhibit similar thermal stability, with decomposition being an endothermic process requiring substantial energy.

The table below presents kinetic and thermodynamic data from analogous systems to approximate the parameters for reactions involving alkoxyethanols.

| Reaction Type / Process | Analogous System | Kinetic Data / Order | Thermodynamic Parameter (Activation Energy, Eₐ) | Reference |

|---|---|---|---|---|

| Unsymmetrical Ether Synthesis | Iron-catalyzed reaction of primary and secondary alcohols | First-order kinetics | Not specified | nih.gov |

| Thermal Degradation (to Ethylene Glycol + Ethene) | 2-Ethoxyethanol | Unimolecular decomposition | 269 kJ/mol | acs.org |

| Thermal Degradation (to Ethanol + Ethanal) | 2-Ethoxyethanol | Unimolecular decomposition | 287 kJ/mol | acs.org |

| Bimolecular Reaction with Ethanol | 2-Ethoxyethanol + Ethanol | Bimolecular reaction | 221 kJ/mol | acs.org |

| Hydrogenation of C=O bond | 2-ethyl-hexanal to 2-ethyl-hexanol | First-order reaction | 58.39 kJ/mol | researchgate.net |

Advanced Applications and Research Frontiers of 2 Heptan 3 Yloxyethanol in Chemical Systems

Development of Novel Surfactants and Emulsifiers Based on Amphiphilic Alkoxyalcohol Structures

The amphiphilic nature of 2-heptan-3-yloxyethanol, characterized by a polar hydroxyl head and a nonpolar hydrocarbon tail, makes it a prime candidate for the development of novel surfactants and emulsifiers. The structure suggests it would function as a nonionic surfactant, a class known for its stability over a wide range of pH and electrolyte concentrations.

Research in this area would focus on characterizing its fundamental surfactant properties. Key parameters for investigation would include its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in a solution. Additionally, the efficiency of this compound in reducing surface and interfacial tension would be a critical area of study. Its hydrophilic-lipophilic balance (HLB) number would also need to be determined to predict its suitability for various applications, such as forming oil-in-water or water-in-oil emulsions.

Further development could involve modifying the structure of this compound to create more complex surfactants. For instance, ethoxylation of the terminal hydroxyl group could be explored to produce a range of nonionic surfactants with varying HLB values, allowing for tailored performance in specific emulsification or dispersion applications.

Utilization in Advanced Solvency Systems and Characterization of Solvent Mixtures

The dual-character of this compound, possessing both a polar and a nonpolar moiety, suggests its potential as a specialty solvent or cosolvent in advanced solvency systems. Its hydroxyl group can engage in hydrogen bonding, making it soluble in polar solvents like water, while the heptyl ether portion provides compatibility with a range of organic compounds.

This unique solvency characteristic could be particularly useful in formulating complex mixtures where substances with differing polarities need to be brought into a single phase. For example, it could find application in cleaning formulations, coatings, and in reaction media where both polar and nonpolar reactants are involved.

Characterization of solvent mixtures containing this compound would involve detailed studies of their physicochemical properties. This would include measuring parameters such as viscosity, density, and refractive index as a function of composition and temperature. Understanding the thermodynamic properties of these mixtures, such as excess molar volumes and viscosity deviations, would provide insights into the molecular interactions between this compound and other solvent components.

Integration in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound could serve multiple roles. Its amphiphilic nature makes it a potential candidate as a stabilizer in emulsion polymerization, a process used to create a wide variety of polymers. In this application, it would help to stabilize the growing polymer particles in the aqueous phase.

Furthermore, the hydroxyl group of this compound provides a reactive site for its incorporation into polymer backbones. Through esterification or etherification reactions, it could be used as a monomer or a chain modifier to introduce flexible, amphiphilic side chains into polymers. This could be a strategy to tailor the surface properties of materials, for instance, to improve their wettability, adhesion, or biocompatibility.

The incorporation of this compound into polymer structures could also influence the bulk properties of the resulting materials. The flexible heptyl ether chain could act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the polymer.

Derivation and Synthesis of New Chemical Entities from this compound

The structure of this compound offers a versatile platform for the synthesis of new chemical entities with tailored properties. The terminal hydroxyl group is a key functional handle that can be readily transformed into a variety of other functional groups.

For example, oxidation of the hydroxyl group could yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis. These derivatives could then be used to build more complex molecules with potential applications in areas such as fragrances, agrochemicals, or pharmaceuticals.

Esterification of the hydroxyl group with various carboxylic acids could lead to a library of new ester compounds. These esters might possess interesting properties as specialty solvents, plasticizers, or lubricants. Furthermore, the hydroxyl group could be replaced with other functionalities, such as halides or amines, opening up pathways to a wide range of other derivatives. The synthesis and characterization of these new chemical entities would be a significant area of research, expanding the chemical space accessible from this compound.

Environmental Dynamics and Biogeochemical Transformations of Alkoxyalcohols

Biodegradation Pathways and Mechanisms for Glycol Ethers

The biodegradation of glycol ethers is a critical process in their environmental removal. While specific studies on 2-heptan-3-yloxyethanol are not prevalent in public literature, the biodegradation pathways for the broader class of glycol ethers have been well-documented and provide a strong framework for understanding its likely fate.

Aerobic biodegradation is the most common pathway for these compounds. nih.gov The process is typically initiated by microbial enzymes, such as alcohol and aldehyde dehydrogenases, that oxidize the terminal alcohol group of the glycol ether. nih.gov This initial oxidation converts the alcohol moiety into a carboxylic acid. For this compound, this would result in the formation of an intermediate like 2-(1-ethylpentyloxy)acetic acid. Following this, the ether linkage is cleaved, breaking the molecule into smaller, more readily metabolizable fragments that can enter central metabolic cycles like the TCA cycle. nih.govresearchgate.net

Several bacterial strains have been identified that can assimilate and degrade various glycol ethers. For instance, strains of Pseudomonas and Xanthobacter autotrophicus have been shown to grow on ethylene (B1197577) glycol monoalkyl ethers. nih.gov The degradation capability can be enhanced by mixed microbial cultures, which often show improved degradation rates compared to single strains. nih.gov Anaerobic biodegradation of certain glycol ethers, such as 1-ethoxy-2-propanol, has also been demonstrated, indicating that these compounds can be broken down in oxygen-depleted environments like sediments and certain industrial wastewater treatment systems. bohrium.com

The general aerobic pathway can be summarized as:

Oxidation of the Terminal Alcohol: The primary alcohol group is oxidized to an aldehyde, and then to a carboxylic acid, by microbial dehydrogenases. researchgate.net

Ether Bond Cleavage: The ether linkage of the resulting alkoxyacetic acid is cleaved, often by specific etherase enzymes. researchgate.net This step breaks the molecule into an alcohol and a glycolic acid derivative.

Metabolism of Fragments: The resulting smaller molecules are then funneled into common metabolic pathways for use as carbon and energy sources by the microorganisms. researchgate.net

| Bacterial Genus/Species | Glycol Ether(s) Degraded | Key Metabolic Step | Reference |

|---|---|---|---|

| Pseudomonas sp. | Ethylene glycol monomethyl, monoethyl, and monobutyl ethers | Oxidation of terminal alcohol to form alkoxyacetic acids | nih.gov |

| Xanthobacter autotrophicus | Ethylene glycol monoethyl and monobutyl ethers | Assimilation and growth on glycol ethers as carbon source | nih.gov |

| Corynebacterium sp. | Propylene (B89431) glycol monoalkyl ethers | Assimilation of various propylene glycol ethers | nih.gov |

| Stenotrophomonas maltophilia | Polypropylene glycol (PPG) | Inducible periplasmic and membrane-bound dehydrogenases | nih.gov |

Environmental Fate Modeling and Prediction for Alkoxyalcohols

Due to the vast number of chemical compounds in commerce, it is often impractical to perform detailed experimental studies on the environmental fate of every substance. Consequently, predictive models play a crucial role in assessing the likely environmental behavior of chemicals like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate parameters of a chemical based on its molecular structure. researchgate.netwhiterose.ac.uk For alkoxyalcohols, QSARs can estimate properties such as water solubility, vapor pressure, soil sorption coefficient (Koc), and rates of degradation. whiterose.ac.uk For example, a chemical's susceptibility to atmospheric oxidation can be predicted by models that calculate the rate constant for its reaction with OH radicals.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity of 2-heptan-3-yloxyethanol in synthetic chemistry research?

To ensure purity, use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for volatile compound analysis. High-performance liquid chromatography (HPLC) with UV-Vis detection is suitable for non-volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity and identifies residual solvents or byproducts. Cross-validate results using differential scanning calorimetry (DSC) to detect melting point anomalies .

Advanced: How can researchers resolve discrepancies in reported solubility parameters of this compound across different solvent systems?

Adopt a systematic approach:

- Measure Hansen solubility parameters (HSPs) experimentally via turbidimetry or inverse gas chromatography.

- Compare with computational predictions using software like COSMO-RS or molecular dynamics simulations.

- Reconcile contradictions by standardizing solvent polarity indices (e.g., using the Kamlet-Taft parameters) and controlling temperature/pH. Reference thermochemical databases (e.g., NIST Chemistry WebBook) to validate solvent interactions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves (≥12 mil thickness, >4-hour breakthrough time) and sealed goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis or high-volume handling to mitigate inhalation risks .

- Storage: Keep in a cool, ventilated area away from oxidizers and acids. Store under inert gas if reactive .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose via approved hazardous waste facilities .

Advanced: What strategies are effective in elucidating the oxidative degradation pathways of this compound under varying experimental conditions?

- Controlled Oxidation Studies: Use ozone or hydrogen peroxide under varied pH/temperature to simulate degradation. Monitor intermediates via LC-MS/MS or GC-MS .

- Isotopic Labeling: Introduce ¹³C or ²H isotopes at the ether linkage to track bond cleavage mechanisms.

- Computational Modeling: Apply density functional theory (DFT) to predict reactive sites and compare with experimental degradation products. Reference PubChem’s reaction databases for analogous pathways .

Basic: How can researchers access reliable thermochemical data for this compound to inform reaction design?

- NIST Chemistry WebBook: Provides condensed-phase thermochemistry (e.g., heat capacity, enthalpy of formation) under standardized conditions. Subscription access may be required .

- PubChem: Compiles experimental and computed data (e.g., boiling point, density) from multiple sources. Cross-check with peer-reviewed literature for validation .

Advanced: How should researchers design experiments to assess the compound’s stability in biological buffer systems?

- Accelerated Stability Testing: Incubate the compound in phosphate-buffered saline (PBS) at 37°C and analyze degradation kinetics via UV spectroscopy or HPLC.

- Mass Spectrometry Imaging (MSI): Map spatial distribution and stability in tissue-mimetic matrices.

- pH-Dependent Studies: Adjust buffer pH (4–9) to identify hydrolysis-sensitive conditions. Compare with toxicity profiles from Haz-Map or ECHA databases .

Basic: What spectroscopic methods are optimal for structural confirmation of this compound?

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, ether) via characteristic absorption bands (e.g., O-H stretch ~3300 cm⁻¹) .

- NMR Spectroscopy: Use DEPT-135 or HSQC to resolve overlapping signals in the aliphatic chain. Compare with reference spectra from PubChem .

Advanced: How can conflicting data on the compound’s partition coefficient (log P) be resolved?

- Experimental Reassessment: Use shake-flask or HPLC-based methods with octanol/water systems under controlled ionic strength.

- QSAR Models: Apply quantitative structure-activity relationship (QSAR) tools like ALOGPS or XLOGP3 to predict log P and compare with experimental values. Validate using IUPAC-recommended protocols .

Basic: What are the key considerations for solvent selection in reactions involving this compound?

- Polarity Matching: Use solvents with similar HSPs (e.g., ethyl acetate or THF) to enhance solubility.

- Reactivity: Avoid protic solvents (e.g., water) if ether cleavage is a concern. Reference solvent compatibility charts from REACH -compliant safety data sheets .

Advanced: What methodologies are recommended for detecting trace impurities in this compound batches?

- Headspace GC-MS: Identify volatile impurities (e.g., residual alkyl halides) with detection limits <1 ppm.

- ICP-MS: Quantify metal catalysts (e.g., Pd, Ni) from synthetic processes.

- Stability-Indicating Assays: Use stress testing (heat, light, oxidation) coupled with HPLC-DAD to monitor degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.